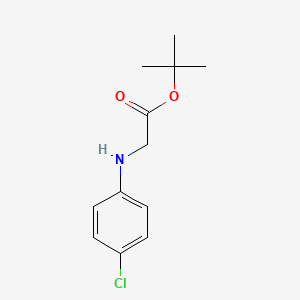

N-(4-Chlorophenyl)glycine tert-Butyl ester

Description

Properties

IUPAC Name |

tert-butyl 2-(4-chloroanilino)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2/c1-12(2,3)16-11(15)8-14-10-6-4-9(13)5-7-10/h4-7,14H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFGFIJMQBZDUNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CNC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101231754 | |

| Record name | N-(4-Chlorophenyl)glycine 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101231754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139088-99-6 | |

| Record name | N-(4-Chlorophenyl)glycine 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139088-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Chlorophenyl)glycine 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101231754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chlorophenyl)glycine tert-Butyl ester typically involves the reaction of 4-chloroaniline with tert-butyl bromoacetate in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods: Industrial production of this compound may utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(4-Chlorophenyl)glycine tert-Butyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like are commonly used.

Reduction: or are typical reducing agents.

Substitution: or can be used for nucleophilic substitution reactions.

Major Products:

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Biological Applications

1.1 Enzyme Inhibition

One of the prominent applications of N-(4-Chlorophenyl)glycine tert-butyl ester is its role as a precursor in the synthesis of enzyme inhibitors. For example, it has been utilized in the design of potent inhibitors for enteropeptidase, a serine protease involved in protein digestion. A study highlighted the synthesis of derivatives that exhibited significant enteropeptidase inhibitory activity, which is crucial for managing conditions related to protein malabsorption . The modifications made to the tert-butyl ester moiety were essential for enhancing the stability and efficacy of these inhibitors.

1.2 Antiviral Agents

The compound has also been explored in the context of antiviral drug development. Its derivatives have been transformed into key intermediates for synthesizing antiviral agents such as ledipasvir, which is used in treating hepatitis C virus (HCV) infections. The tert-butyl ester form facilitates various chemical transformations necessary for constructing complex molecular frameworks .

Synthetic Applications

2.1 Versatile Building Block

This compound serves as a versatile building block in organic synthesis. Its structure allows for various functional group transformations, making it suitable for generating diverse chemical entities. The compound can undergo reactions such as amidation and alkylation, leading to the formation of more complex amino acid derivatives .

2.2 Chiral Synthesis

The compound's chirality is exploited in enantioselective synthesis processes. Researchers have successfully employed this compound in catalytic asymmetric reactions to produce chiral proline derivatives, which are valuable in drug development and medicinal chemistry . These proline derivatives have applications ranging from enzyme inhibitors to scaffolds for biologically active compounds.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)glycine tert-Butyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Differences

N-(Diphenylmethylene)glycine tert-Butyl Ester (CAS 81477-94-3) features a diphenylmethylene group instead of the 4-chlorophenyl substituent. This bulky aromatic group significantly alters its steric and electronic properties. Its molecular formula is C₁₉H₂₁NO₂, with a molecular weight of 295.38 g/mol .

Comparative Data Table

Comparison with N-(tert-Butoxycarbonyl)glycine tert-Butyl Ester

Structural and Functional Differences

N-(tert-Butoxycarbonyl)glycine tert-Butyl Ester (CAS 111652-20-1) incorporates a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to shield the amine functionality. Its molecular formula is C₁₁H₂₁NO₄, with a molecular weight of 231.29 g/mol .

Comparative Data Table

| Property | This compound | N-(tert-Butoxycarbonyl)glycine tert-Butyl Ester |

|---|---|---|

| CAS Number | 139088-99-6 | 111652-20-1 |

| Molecular Formula | C₁₂H₁₆ClNO₂ | C₁₁H₂₁NO₄ |

| Molecular Weight (g/mol) | 241.71 | 231.29 |

| Key Functional Group | 4-Chlorophenyl | tert-Butoxycarbonyl (Boc) |

| Primary Applications | Organic synthesis intermediate | Peptide synthesis, protective-group chemistry |

Biological Activity

N-(4-Chlorophenyl)glycine tert-butyl ester is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its applications and implications in medicinal chemistry.

Chemical Structure and Synthesis

This compound can be synthesized through various methods that typically involve the reaction of 4-chlorobenzaldehyde with glycine tert-butyl ester under mild conditions. The resulting compound features a tert-butyl ester moiety that enhances its lipophilicity, potentially improving bioavailability.

1. Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of compounds related to this compound. For instance, derivatives exhibiting structural similarities were evaluated for their effects on cancer cell lines, demonstrating significant inhibition of cell proliferation. In a study focusing on breast cancer cell lines (MCF-7), certain derivatives showed IC50 values ranging from 10 to 33 nM, indicating potent antiproliferative activity .

2. Enzyme Inhibition

This compound has also been investigated for its role as an inhibitor of specific enzymes. Compounds within this class have been shown to inhibit enteropeptidase, a serine protease involved in protein digestion. High-throughput screening revealed that certain derivatives exhibit time-dependent inhibition with IC50 values as low as 13 nM . This suggests potential applications in treating conditions related to protein malabsorption.

Case Study 1: Anticancer Activity

A series of experiments assessed the effects of this compound on various cancer cell lines. The results indicated that the compound could induce apoptosis in MCF-7 cells, with flow cytometry confirming G2/M phase arrest and subsequent cell death . These findings support the compound's potential as a therapeutic agent in oncology.

Case Study 2: Anticonvulsant Properties

In addition to its anticancer effects, the compound has been explored for its anticonvulsant potential. A study demonstrated that glycine esters could amplify the anticonvulsant effects of other GABA agonists, suggesting a synergistic mechanism that may enhance therapeutic outcomes in epilepsy treatment .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound and related compounds:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4-Chlorophenyl)glycine tert-Butyl Ester, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via alkylation or condensation reactions. For example, alkylation of glycine tert-butyl ester derivatives with 4-chlorophenyl halides under phase-transfer catalysis (PTC) conditions can yield the target compound. Key parameters include:

- Catalyst : Cinchona alkaloid-derived phase-transfer catalysts (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) to enhance enantioselectivity .

- Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) with bases like DIEA (N,N-diisopropylethylamine) to deprotonate intermediates .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or ethanol mixtures to isolate the product .

- Yield Optimization : Extended reaction times (24–72 hours) and low temperatures (5°C) improve selectivity for sterically hindered substrates .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm the tert-butyl group (δ ~1.45 ppm for 9H singlet) and chlorophenyl aromatic protons (δ ~7.25–7.32 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] or [M+Na]) and isotopic patterns matching Cl/Cl .

- Infrared (IR) Spectroscopy : Peaks at ~1740 cm (ester C=O) and ~1250 cm (C-O of tert-butyl ester) .

- Chromatography : TLC with UV visualization or HPLC with C18 columns to assess purity (>95% by area normalization) .

Q. How should this compound be stored to maintain stability during long-term research use?

- Methodological Answer :

- Storage Conditions : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the ester group .

- Handling : Use desiccants (e.g., silica gel packets) in storage vials to minimize moisture exposure .

- Stability Monitoring : Periodic NMR or TLC analysis to detect degradation (e.g., free glycine formation via ester cleavage) .

Advanced Research Questions

Q. What mechanistic insights explain enantiomeric excess (ee) variations in alkylation reactions involving this compound?

- Methodological Answer :

- Steric and Electronic Effects : Bulky 4-chlorophenyl groups may hinder nucleophilic attack, reducing ee. Computational modeling (DFT) can predict transition-state geometries and guide catalyst design .

- Catalyst-Substrate Interactions : Cinchona alkaloid catalysts induce chirality via π-π stacking with the aromatic ring. Kinetic resolution studies (e.g., varying catalyst loading or temperature) can quantify enantioselectivity .

- Data Contradiction Analysis : Discrepancies in ee values (e.g., 47% vs. 90%) may arise from impurities in halide reagents or incomplete phase separation during workup .

Q. How can isotopic labeling (e.g., deuterium) of this compound enhance metabolic or pharmacokinetic studies?

- Methodological Answer :

- Synthesis of Deuterated Analogs : Replace hydrogen atoms in the tert-butyl group or glycine backbone with deuterium using deuterated reagents (e.g., DO or CDOD) under acidic/basic conditions .

- Applications : Use LC-MS/MS to track isotopic patterns in biological matrices, improving detection sensitivity in metabolic stability assays .

- Limitations : Deuterium isotope effects (e.g., altered reaction rates) must be quantified to avoid misinterpretation of kinetic data .

Q. What strategies resolve contradictions in reported biological activity data for N-(4-Chlorophenyl)glycine derivatives?

- Methodological Answer :

- Structural Confirmation : Re-synthesize disputed compounds using peer-reviewed protocols and validate purity via orthogonal methods (e.g., elemental analysis and H/C NMR) .

- Assay Standardization : Compare IC values across multiple cell lines (e.g., HEK293 vs. HeLa) under controlled conditions (pH, serum concentration) .

- Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate substituent effects (e.g., Cl position) with receptor binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.